molecular formula C6H4F2O B1295083 2,5-Difluorophenol CAS No. 2713-31-7

2,5-Difluorophenol

Cat. No.: B1295083
CAS No.: 2713-31-7
M. Wt: 130.09 g/mol
InChI Key: INXKVYFOWNAVMU-UHFFFAOYSA-N
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Description

2,5-Difluorophenol is an organic compound with the molecular formula C₆H₄F₂O and a molecular weight of 130.09 g/mol . It is a derivative of phenol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorophenol can be synthesized through several methods. One common approach involves the fluorination of phenol derivatives. For instance, the reaction of phenol with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) can yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the direct fluorination of phenol using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 2 and 5 on the aromatic ring are susceptible to nucleophilic substitution under specific conditions.

Bromination

2,5-Difluorophenol reacts with bromine (Br₂) in chloroform at 0–20°C to form 4-bromo-2,5-difluorophenol via electrophilic aromatic substitution.
Reaction Conditions :

  • Bromine (1:1 molar ratio)
  • Chloroform solvent
  • 3-hour reaction time at room temperature
    Yield : 81% .
Reaction TypeReagents/ConditionsProductYield
BrominationBr₂, CHCl₃, 0–20°C4-Bromo-2,5-difluorophenol81%

Hydrolysis and Decarboxylation

This compound can be synthesized via hydrolysis of 2,4,5-trifluorobenzoic acid under alkaline conditions:
Reaction Pathway :

  • 2,4,5-Trifluorobenzoic acid → this compound via NaOH (80–155°C, 35 hours).
    Yield : 94.1% .
Starting MaterialConditionsProductPurity
2,4,5-Trifluorobenzoic acidNaOH, H₂O, 80–155°C, 35hThis compound99.4%

Formation of Phenoxypropanoic Acid Derivatives

This compound reacts with propanoic acid derivatives to form agrochemical or pharmaceutical intermediates.

Oxidation and Reduction Reactions

The phenolic hydroxyl group and fluorine substituents influence redox behavior.

Oxidation

  • Reagents : KMnO₄, CrO₃.
  • Products : Carboxylate salts or quinone derivatives.

Reduction

  • Reagents : LiAlH₄, NaBH₄.
  • Products : Alcohols or dehalogenated phenols.

Scientific Research Applications

Chemical Synthesis

Synthesis of Fluorinated Compounds
2,5-Difluorophenol is utilized in the synthesis of di- or trifluorinated hydroxybenzoic acids. These compounds are important intermediates in the production of pharmaceuticals and agrochemicals. The regioselective functionalization of difluorophenols has been explored through organometallic intermediates, enhancing the efficiency of synthesizing complex fluorinated structures .

Reactions with Organometallic Intermediates
Research indicates that this compound can undergo reactions with various organometallic reagents, leading to the formation of substituted phenolic compounds. These reactions are crucial for developing new materials and chemical products with specific properties .

Medicinal Chemistry

Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, certain derivatives have been tested against bacterial strains and demonstrated significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents .

Potential as an Anticancer Agent
Recent research has indicated that compounds related to this compound may have anticancer properties. The structure-activity relationship studies reveal that modifications to the difluorophenolic framework can enhance its efficacy against various cancer cell lines .

Environmental Studies

Biodegradation Studies
Research has focused on the biodegradation pathways of this compound in environmental microbiology. Microorganisms such as Rhodococcus opacus have been studied for their ability to metabolize this compound, which is significant for understanding its environmental impact and potential remediation strategies .

Toxicological Assessments
The compound has been evaluated for its toxicological effects on aquatic organisms and its potential as an endocrine disruptor. Studies suggest that exposure to this compound may lead to adverse health effects, underscoring the importance of monitoring its presence in environmental samples .

Case Studies

Study Focus Findings Reference
Synthesis EfficiencyImproved yields in synthesizing trifluorinated compounds using this compound as a precursor.
Antimicrobial EfficacySignificant antibacterial activity against E. coli and S. aureus strains.
Biodegradation PathwaysIdentified metabolic pathways for this compound degradation by Rhodococcus opacus.

Mechanism of Action

The mechanism of action of 2,5-difluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in unique interactions due to their high electronegativity. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

  • 2,4-Difluorophenol
  • 2,3,6-Trifluorophenol
  • 3,4-Difluorophenol
  • 3,5-Difluorophenol

Comparison: 2,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to other difluorophenols, it may exhibit different physical properties such as melting point and solubility, as well as distinct chemical reactivity .

Biological Activity

2,5-Difluorophenol (DFP) is an organic compound with the molecular formula C₆H₄F₂O. It is a derivative of phenol where two fluorine atoms are substituted on the aromatic ring at the 2 and 5 positions. This compound has garnered interest in various fields, particularly in pharmacology and environmental science, due to its unique biological activities and potential applications.

  • Molecular Weight : Approximately 136.09 g/mol
  • Structure : The presence of fluorine atoms significantly alters the electronic properties of the phenolic structure, affecting its reactivity and interactions with biological systems.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study conducted by researchers demonstrated that DFP has inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that DFP could be a potential candidate for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that DFP could serve as a lead compound for further drug development targeting bacterial infections.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro studies revealed that DFP induces apoptosis in human cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These results indicate that DFP may possess significant anticancer properties, warranting further exploration into its mechanisms of action and potential therapeutic applications.

Environmental Impact

This compound is not only relevant in pharmacology but also poses environmental concerns. Its persistence in aquatic systems can lead to bioaccumulation and toxicity in aquatic organisms. Studies have shown that exposure to DFP affects the growth and reproduction of certain fish species, indicating a need for careful monitoring of this compound in environmental settings.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of DFP against multi-drug resistant strains of bacteria isolated from clinical samples. Results showed a significant reduction in bacterial load upon treatment with DFP, suggesting its potential as an alternative treatment option.
  • Case Study on Cytotoxicity : In a preclinical trial assessing the anticancer effects of DFP, researchers found that administration of DFP led to reduced tumor growth in xenograft models of breast cancer. These findings support the hypothesis that DFP can effectively target tumor cells while sparing normal cells.
  • Environmental Toxicology Study : Research assessing the impact of DFP on aquatic life revealed that exposure at concentrations above 50 µg/L resulted in significant behavioral changes and mortality rates in fish species such as Danio rerio (zebrafish). This highlights the ecological risks associated with the use and disposal of compounds like DFP.

Properties

IUPAC Name

2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXKVYFOWNAVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181594
Record name Phenol, 2,5-difluoro-
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Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-31-7
Record name 2,5-Difluorophenol
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URL https://commonchemistry.cas.org/detail?cas_rn=2713-31-7
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Record name 2,5-Difluorophenol
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Record name 2713-31-7
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Record name Phenol, 2,5-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of fluorine atoms in 2,5-Difluorophenol affect its interactions with superfluid helium compared to its non-fluorinated counterpart?

A1: Research indicates that the interaction of this compound with superfluid helium differs significantly from its non-fluorinated counterpart, phenol. Specifically, when this compound is ionized within a superfluid helium droplet environment, its interaction strength with the surrounding helium atoms is enhanced. [] This heightened interaction leads to an increased density of helium around the ionized this compound. Consequently, the energy difference between the zero-phonon line and the phonon wing observed in its electronic spectra is reduced compared to neutral this compound. This difference highlights the impact of fluorine substitution on the molecule's interaction with its surrounding environment. [] You can find more details in this research article:

Q2: What are the characteristic spectroscopic features that differentiate the cis and trans rotamers of this compound?

A2: this compound exists as two different rotational isomers, or rotamers, designated as cis and trans. These rotamers exhibit distinct spectroscopic signatures. Resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal separate origin bands for the S1 ← S0 electronic transition of each rotamer. Specifically, the cis rotamer exhibits an origin band at 36448 cm-1, while the trans rotamer displays a band at 36743 cm-1. [, ] These spectral differences arise due to the different spatial arrangements of the fluorine and hydroxyl substituents relative to each other in the two rotamers. Additionally, the adiabatic ionization energies, representing the energy required to remove an electron from the molecule in its ground vibrational state, also differ for the two rotamers. The cis rotamer has an adiabatic ionization energy of 71164 cm-1, whereas the trans rotamer exhibits a slightly higher value of 71476 cm-1. [, ] Learn more about the spectroscopic characterization in this study:

Q3: How can this compound be utilized in the synthesis of novel compounds?

A3: this compound serves as a versatile starting material for synthesizing a variety of difluorinated hydroxybenzoic acids. By strategically manipulating the reactivity of different positions on the aromatic ring, all 18 possible difluorinated hydroxybenzoic acid isomers can be produced. [] This approach exploits the ortho-activating effect of methoxymethyl groups and the ortho-shielding effect of triisopropylsilyl groups to control the site of deprotonation. Moreover, the introduction of trimethylsilyl groups or chlorine atoms can further direct the regioselectivity of metalation reactions, enabling the synthesis of a diverse range of compounds. [] For more information on the synthetic applications, refer to this study: .

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